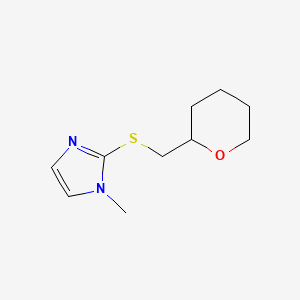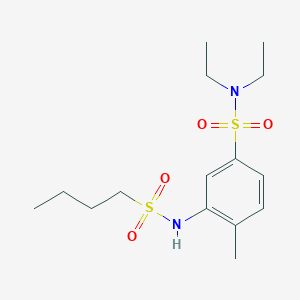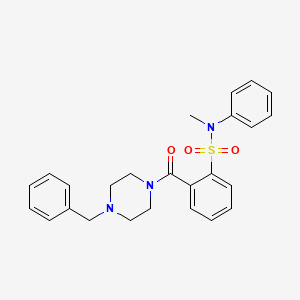![molecular formula C17H18ClFN2O B7535369 N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide, also known as CFMP or TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of various immune cells.
作用機序
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide selectively inhibits BTK, which is a crucial component of the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are involved in the immune response. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been shown to inhibit BTK activity in various immune cells, including B-cells, T-cells, and macrophages. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has shown anti-tumor activity in preclinical studies and has been shown to induce apoptosis in B-cell malignancies.
実験室実験の利点と制限
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has several advantages for lab experiments, including its high selectivity and potency for BTK inhibition. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has several potential future directions for research, including its use in combination therapies for the treatment of various diseases. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can also be further optimized to improve its pharmacokinetic properties and increase its potency. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can also be used as a tool compound to study the role of BTK in various cellular processes and diseases. The potential therapeutic applications of N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide are vast, and further research is needed to fully explore its potential.
合成法
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-4-fluoroaniline with 4-methylbenzylamine to form an intermediate product. This intermediate product is then reacted with 2-bromoacetophenone to form the final product, N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide. The synthesis of N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been optimized to increase the yield and purity of the final product.
科学的研究の応用
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been extensively studied for its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been used as a tool compound to study the role of BTK in various cellular processes.
特性
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-11-3-5-13(6-4-11)10-20-12(2)17(22)21-16-8-7-14(19)9-15(16)18/h3-9,12,20H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHGXPOGHWPUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)